Methyl 4-hydroxy-3-methyl-5-nitrobenzoate
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Overview
Description
Methyl 4-hydroxy-3-methyl-5-nitrobenzoate: is an organic compound with the molecular formula C9H9NO5 It is a derivative of benzoic acid, featuring a nitro group, a hydroxyl group, and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 4-hydroxy-3-methyl-5-nitrobenzoate can be synthesized through a multi-step process involving nitration, esterification, and methylation reactions. One common method involves the nitration of methyl 4-hydroxy-3-methylbenzoate using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the formation of by-products.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise temperature and pressure controls. The use of continuous flow reactors can enhance the efficiency and yield of the desired product. Purification steps such as recrystallization or chromatography are employed to obtain high-purity compounds.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-hydroxy-3-methyl-5-nitrobenzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.
Oxidation: The methyl group can be oxidized to a carboxyl group under strong oxidizing conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products:
Reduction: Methyl 4-hydroxy-3-methyl-5-aminobenzoate.
Substitution: Methyl 4-alkoxy-3-methyl-5-nitrobenzoate.
Oxidation: Methyl 4-hydroxy-3-carboxy-5-nitrobenzoate.
Scientific Research Applications
Chemistry: Methyl 4-hydroxy-3-methyl-5-nitrobenzoate is used as an intermediate in the synthesis of various organic compounds. Its functional groups make it a versatile building block for creating more complex molecules.
Biology: In biological research, this compound can be used to study the effects of nitroaromatic compounds on cellular processes. It may also serve as a precursor for the synthesis of bioactive molecules.
Medicine: Potential applications in medicine include the development of pharmaceuticals where the nitro group can be modified to enhance biological activity. It may also be used in drug discovery and development as a scaffold for designing new therapeutic agents.
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of methyl 4-hydroxy-3-methyl-5-nitrobenzoate involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. These interactions can lead to changes in cellular signaling pathways, affecting processes such as cell proliferation and apoptosis.
Comparison with Similar Compounds
Methyl 4-hydroxy-3-methoxy-5-nitrobenzoate: Similar structure with a methoxy group instead of a methyl group.
Methyl 3-hydroxy-4-nitrobenzoate: Similar structure with the hydroxyl and nitro groups in different positions.
Methyl 4-hydroxy-3-nitrobenzoate: Lacks the methyl group on the benzene ring.
Uniqueness: Methyl 4-hydroxy-3-methyl-5-nitrobenzoate is unique due to the presence of both a nitro group and a methyl group on the benzene ring, which can influence its reactivity and interactions with other molecules
Properties
IUPAC Name |
methyl 4-hydroxy-3-methyl-5-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO5/c1-5-3-6(9(12)15-2)4-7(8(5)11)10(13)14/h3-4,11H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLYXWUDPPLRBSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)[N+](=O)[O-])C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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